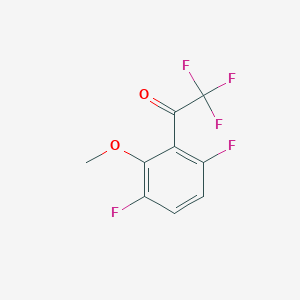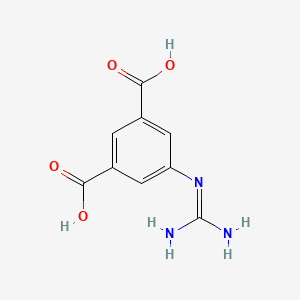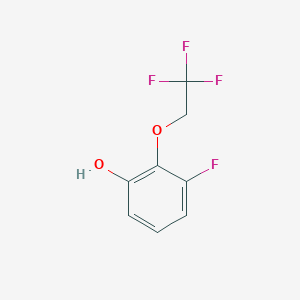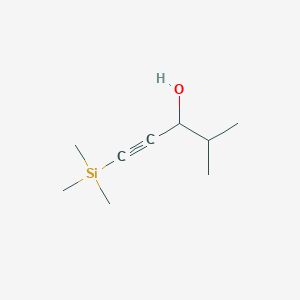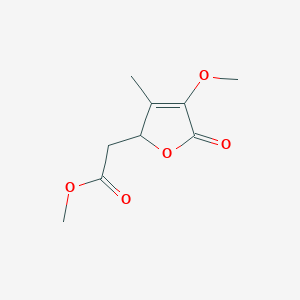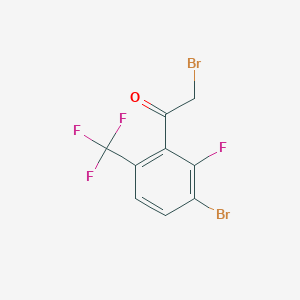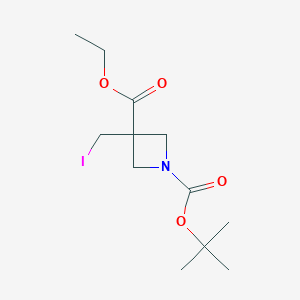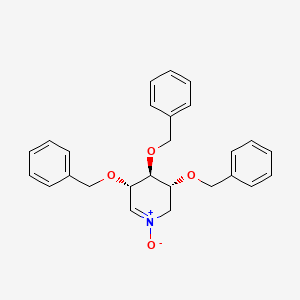
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyridine ring, with an additional oxygen atom forming an oxide group. The stereochemistry of the compound is defined by the (3R,4S,5S) configuration, which plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyridine ring. The benzyloxy groups are introduced through benzylation reactions, and the final oxidation step is achieved using specific oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the oxide group back to its original state.
Substitution: The benzyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
(3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide exerts its effects involves interactions with specific molecular targets. The benzyloxy groups and the tetrahydropyridine ring play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5S)-3,4,5-Tris(methoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Similar structure with methoxy groups instead of benzyloxy groups.
(3R,4S,5S)-3,4,5-Tris(ethoxy)-2,3,4,5-tetrahydropyridine 1-oxide: Ethoxy groups replace the benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (3R,4S,5S)-3,4,5-Tris(benzyloxy)-2,3,4,5-tetrahydropyridine 1-oxide imparts unique chemical properties, such as increased hydrophobicity and specific steric interactions, distinguishing it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C26H27NO4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(3R,4S,5S)-1-oxido-3,4,5-tris(phenylmethoxy)-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C26H27NO4/c28-27-16-24(29-18-21-10-4-1-5-11-21)26(31-20-23-14-8-3-9-15-23)25(17-27)30-19-22-12-6-2-7-13-22/h1-16,24-26H,17-20H2/t24-,25+,26+/m0/s1 |
Clé InChI |
AVLNHQMPNAPJIL-JIMJEQGWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1C(C(C(C=[N+]1[O-])OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


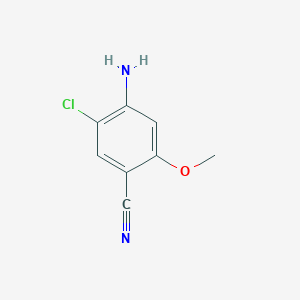
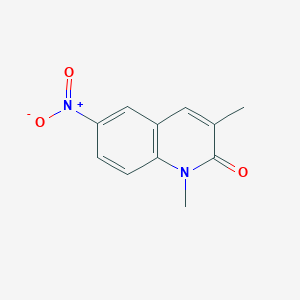
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

